D-Cyclohexylglycine

Vue d'ensemble

Description

. It is composed of the D-configuration of the amino acid glycine and a cyclohexyl group. This compound is a white crystalline powder that is soluble in water and has a wide range of applications in biochemistry and medicine .

Méthodes De Préparation

The preparation of D-Cyclohexylglycine is typically carried out through synthetic chemical methods. One common method involves the reaction of cyclohexanoic acid with ammonia gas in methanol as a solvent . This reaction produces this compound under controlled conditions. Industrial production methods often follow similar synthetic routes but may involve additional purification steps to achieve the desired purity levels .

Analyse Des Réactions Chimiques

D-Cyclohexylglycine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

D-Cyclohexylglycine has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of various peptides and as a chiral building block in organic synthesis.

Biology: this compound is used in the study of enzyme mechanisms and protein structure.

Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

Industry: The compound is used as a food additive for the production of condiments and sauces.

Mécanisme D'action

The mechanism of action of D-Cyclohexylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of these targets, depending on the context. The pathways involved in its action include binding to active sites on enzymes or receptors, leading to changes in their activity or function .

Comparaison Avec Des Composés Similaires

D-Cyclohexylglycine can be compared with other similar compounds, such as:

L-Cyclohexylglycine: The L-configuration of cyclohexylglycine, which has different optical properties and biological activities.

Cyclohexylalanine: Another amino acid with a cyclohexyl group, but with a different side chain structure.

Cyclohexylserine: An amino acid with a cyclohexyl group and a hydroxyl group on the side chain.

The uniqueness of this compound lies in its specific configuration and the presence of the cyclohexyl group, which imparts distinct chemical and biological properties .

Activité Biologique

D-Cyclohexylglycine (D-CHG) is a derivative of glycine, a simple amino acid, that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its role in medicinal chemistry, particularly in anticancer and antifungal activities, as well as its implications in receptor binding studies.

Structural Characteristics

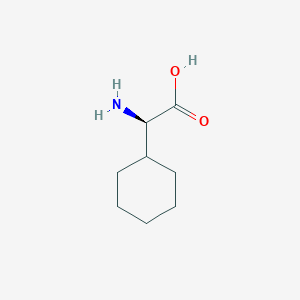

This compound features a cyclohexyl group attached to the glycine backbone. This modification enhances its lipophilicity compared to standard glycine, potentially increasing its bioavailability and interaction with biological targets. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound through its incorporation into platinum complexes. For instance, two platinum complexes, [Pt(NH₃)₂(D-CHG)]NO₃ and [Pt(bipy)(D-CHG)]NO₃, were synthesized and tested against the HCT116 human colon cancer cell line. The results indicated significant cytotoxicity, with IC₅₀ values of 35.51 μM and 51.33 μM for the respective complexes after 72 hours of exposure. These values suggest that the anticancer activity of these complexes is superior to that of cisplatin (IC₅₀ = 51.94 μM) .

Table 1: Anticancer Activity of Platinum Complexes with this compound

| Compound | IC₅₀ (μM) |

|---|---|

| [Pt(NH₃)₂(D-CHG)]NO₃ | 35.51 |

| [Pt(bipy)(D-CHG)]NO₃ | 51.33 |

| Cisplatin | 51.94 |

The mechanism of action for these complexes involves non-covalent interactions with DNA, primarily through electrostatic and groove binding modes. Molecular docking studies revealed binding energies indicating favorable interactions between the complexes and DNA, which are crucial for their anticancer efficacy .

Antifungal Activity

This compound has also been evaluated for antifungal properties. A study comparing various derivatives found that compounds derived from this compound demonstrated higher antifungal activity against Candida albicans and Cryptococcus neoformans compared to their L-enantiomers and other amino acid derivatives. The enhanced activity is attributed to the structural characteristics that improve membrane permeability and interaction with fungal cell walls .

Table 2: Antifungal Activity Comparison

| Compound | Activity against C. albicans | Activity against C. neoformans |

|---|---|---|

| This compound | Moderate | High |

| L-Cyclohexylglycine | Low | Moderate |

| D-Cyclohexylalanine | High | Very High |

The biological activities of this compound can be attributed to several mechanisms:

- DNA Interaction : The ability of platinum complexes containing D-CHG to bind DNA is a critical factor in their anticancer activity.

- Membrane Disruption : The lipophilic nature of D-CHG allows it to integrate into fungal membranes, disrupting their integrity and function.

- Receptor Binding : Studies on opioid receptors have shown that modifications in amino acids can alter binding affinities significantly, suggesting potential applications in pain management or addiction therapies .

Case Studies

- Anticancer Study : A detailed investigation into the efficacy of platinum-D-CHG complexes revealed their potential as oral therapies for colon cancer due to improved solubility and bioactivity compared to traditional treatments like cisplatin .

- Antifungal Screening : Research on bicyclic guanidines incorporating this compound highlighted its role in enhancing antifungal activities against pathogenic fungi, demonstrating its utility in developing new antifungal agents .

Propriétés

IUPAC Name |

(2R)-2-amino-2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMWSIDTKSNDCU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353119 | |

| Record name | D-Cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-52-0 | |

| Record name | Cyclohexylglycine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014328520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Cyclohexylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLGLYCINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU105BHB7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of D-Cyclohexylglycine in peptide synthesis, and how does it influence peptide structure?

A1: this compound is a non-natural amino acid used in peptide synthesis to introduce structural constraints and modify the properties of peptides. [, ] For instance, incorporating this compound into oxytocin analogs [] can influence the overall conformation and flexibility of the peptide backbone. Similarly, in polypeptides like poly(this compound), it contributes to the adoption of specific secondary structures. [] While the exact conformational influence depends on the specific peptide sequence and position of this compound, its presence can significantly impact biological activity and stability.

Q2: Are there studies exploring the conformational behavior of peptides containing this compound?

A2: Yes, research has investigated the conformational behavior of polypeptides incorporating this compound. [] Specifically, studies have focused on understanding the secondary structures adopted by poly(this compound). These studies typically employ techniques like circular dichroism and infrared spectroscopy to elucidate the conformational preferences induced by the cyclic side chain of this compound within the polypeptide chain.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.